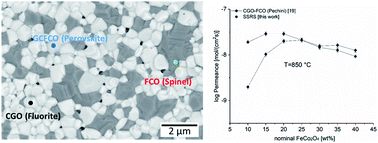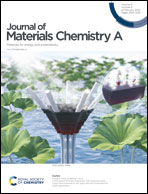Phase formation and performance of solid state reactive sintered Ce0.8Gd0.2O2−δ–FeCo2O4 composites
Journal of Materials Chemistry A Pub Date: 2021-10-13 DOI: 10.1039/D1TA05695F
Abstract
Reactive sintering of dual phase composites for use as oxygen transport membranes is a promising method enabling lower sintering temperatures as well as low-cost raw materials. Ce0.8Gd0.2O2−δ–FeCo2O4 composites with different nominal weight ratios from 60 : 40 to 90 : 10 are processed by reactive sintering of commercial Ce0.8Gd0.2O2−δ, Fe2O3, and Co3O4 powders. The phases formed in situ during sintering are investigated qualitatively and quantitatively by means of XRD and Rietveld refinement as well as transmission electron microscopy. Besides gadolinia-doped ceria, two Fe/Co-spinel phases are in equilibrium in agreement with the phase diagram. Moreover, a donor-doped GdFeO3-based perovskite (Gd,Ce)(Fe,Co)O3 showing electronic conductivity is formed. Due to these intense phase reactions, the composition of each individual phase is assessed for all composites and their functional properties are discussed. The oxygen permeation performances of the composites are measured including their dependence on temperature and the potential limiting steps are discussed. The results reveal that the phase reactions support the formation of the desired mixed ionic electronic conductivity achieving percolation at low nominal spinel contents. The specific microstructure plays an extremely important role in the membrane performance and, thus, special attention should be paid to this in future research about dual phase membranes.


Recommended Literature
- [1] Allosteric inhibition of α-thrombin enzymatic activity with ultrasmall gold nanoparticles†
- [2] A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds†
- [3] A zeolitic porous lithium–organic framework constructed from cubane clusters†
- [4] Cu3(BTC)2: CO oxidation over MOF based catalysts†
- [5] Magnesium β-ketoiminates as CVD precursors for MgO formation†
- [6] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts†
- [7] Spectrophotometric determination of acidity constants by mean centering of ratio spectra
- [8] Design, synthesis and metal binding properties of a mixed-donor macrobicycle
- [9] Design of localized spatiotemporal pH patterns by means of antagonistic chemical gradients†
- [10] News

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 10162-82-0
-
CAS no.: 136088-69-2
-
CAS no.: 128221-48-7









